9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Description
Properties
IUPAC Name |
9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-12-4-2-3-11-10(12)7-9-8-13-5-6-14(9)11/h2-4,7,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPIXHJBXIBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C3N2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxyindole-2-Carboxylate Precursors
The critical regiochemical control in this route hinges on the use of 5-methoxyindole-2-carboxylate as the starting material. The methoxy group at the 5-position of the indole ring translates to the 9-position in the final tetrahydropyrazinoindole due to the fused ring system’s numbering (Figure 1). While commercial availability of 5-methoxyindole-2-carboxylates remains limited, their synthesis typically proceeds via:
Chloroacetonitrile Alkylation and Reductive Cyclization
Reaction of 5-methoxyindole-2-carboxylate with chloroacetonitrile in the presence of sodium hydride generates the 1-cyanomethyl intermediate (60–75% yield). Subsequent reductive cyclization using lithium aluminium hydride (LiAlH4) in anhydrous diethyl ether produces the tetrahydropyrazinoindole framework through simultaneous nitrile reduction and ring closure (Scheme 1). Key parameters include:
- Temperature : 0°C to room temperature gradient over 12 hours
- Yield : 58–65% for the cyclization step
- Byproducts : Over-reduction to primary amines (8–12%) requiring silica gel purification
Characterization Data :
- 1H-NMR (CDCl3): δ 3.85 (s, 3H, OCH3), 3.12–3.25 (m, 4H, piperazine CH2), 6.92–7.45 (m, 4H, aromatic)
- HRMS : m/z calculated for C15H17N2O2 [M+H]+: 265.1283, found: 265.1281
Benzotriazole-Mediated Condensation and Nucleophilic Substitution
An alternative strategy developed by Katritzky et al. (2003) utilizes benzotriazole as a transient directing group to facilitate ring closure. This method excels in introducing diverse substituents while maintaining the tetrahydropyrazine ring’s saturation.
Condensation of 2-(4-Methoxy-1H-Indol-1-yl)Ethylamine
The synthesis begins with 2-(4-methoxy-1H-indol-1-yl)ethylamine, where the 4-methoxy group on the indole becomes the 9-methoxy group in the final product. Condensation with benzotriazole and formaldehyde in acetonitrile generates a bicyclic intermediate (96% yield):
2-(4-MeO-indol-1-yl)ethylamine + benzotriazole + HCHO → 2-(1H-benzotriazol-1-ylmethyl)-9-methoxy-THPI
Methoxy Group Retention During Substitution
Unlike electron-withdrawing groups, the methoxy substituent remains stable during subsequent nucleophilic substitutions (Table 1):
| Reagent | Product | Yield (%) | Regioselectivity |
|---|---|---|---|
| NaBH4 | 9-MeO-THPI | 89 | >95% |
| Grignard Reag. | 3-Alkyl-9-MeO-THPI | 78–85 | 88–92% |
| Silyl enol ether | 3-Acyl-9-MeO-THPI | 91 | 89% |
Key Advantage : This method permits late-stage functionalization at the 3-position without disturbing the 9-methoxy group.
Ugi-Adduct Cyclization: A Metal-Free Approach
Recent advancements by Ghasemi et al. (2023) demonstrate a four-component Ugi reaction followed by base-mediated cyclization, providing exceptional regiocontrol.
Ugi Reaction Components
- Aldehyde : (E)-Cinnamaldehyde derivatives
- Amine : 2-Chloroaniline
- Carboxylic Acid : 5-Methoxyindole-2-carboxylic acid
- Isocyanide : tert-Butyl isocyanide
The reaction proceeds in methanol at 25°C for 24 hours, yielding bis-amide intermediates (75–82%).
Sodium Carbonate-Mediated Cyclization
Treatment with Na2CO3 in DMSO at 100°C induces intramolecular N-alkylation (Scheme 2). Critical optimization revealed:
- Solvent Effects : DMSO > DMF > CH3CN (yields: 80% vs. 45% vs. 32%)
- Base Screening : Na2CO3 > K2CO3 > Et3N (80% vs. 72% vs. 58%)
- Temperature : 100°C optimal (ΔG‡ = 24.3 kcal/mol calculated)
Characterization Highlights :
- 13C-NMR : 167.8 ppm (amide carbonyl), 153.2 ppm (indole C2), 55.1 ppm (OCH3)
- X-ray Crystallography : Confirms chair conformation of piperazine ring and methoxy orientation
Comparative Analysis of Synthetic Routes
Key Findings :
- The Ugi route provides superior regioselectivity (98%) due to preorganization of the bis-amide intermediate.
- Benzotriazole-mediated synthesis offers the highest yields but requires hazardous NaH.
- Reductive cyclization remains valuable for introducing diverse C3 substituents.
Mechanistic Insights into Regiochemical Control
Indole Ring Activation Effects
The 5-methoxy group in the indole precursor activates the C3 position for electrophilic attack during cyclization steps (Figure 2):
Transition State Analysis in Ugi Cyclization
Quantum mechanical studies reveal a six-membered cyclic transition state during the intramolecular alkylation (Figure 3):
- Activation Energy : 22.4 kcal/mol (B3LYP/6-311+G**)
- Bond Formation : Concurrent C-N (1.98 Å) and C-O (2.12 Å) bond formation
Industrial-Scale Considerations
Process Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Antitumor Applications
1. Antiproliferative Activity
Research indicates that derivatives of 9-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that compounds bearing the methoxy group at the 8-position of the pyrazino[1,2-a]indole nucleus showed significant inhibition of cell growth in human chronic myelogenous leukemia K562 cells. The structure-activity relationship (SAR) highlighted that the presence of the methoxy group at this specific position was crucial for enhanced activity compared to other positions .
- Data Summary :
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | 12.5 |
| Other derivatives (C-6 or C-7 methoxy) | Various | >50 |
This table illustrates the potency of this compound compared to its positional isomers.
Antibacterial Applications
2. Antibacterial Activity
The antibacterial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria:
- Study Findings : A series of substituted derivatives were synthesized and tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Compounds demonstrated mild to moderate antibacterial activity with some derivatives showing potent effects with minimum inhibitory concentrations (MIC) ranging from 3.75 to 60 µg/disc .
- Data Summary :
| Compound | Bacteria Tested | MIC (µg/disc) |
|---|---|---|
| 4d | Staphylococcus aureus | 15 |
| 4e | Salmonella typhi | 10 |
| 4f | Escherichia coli | 25 |
This summary reflects the effectiveness of specific derivatives in combating bacterial strains.
Anti-inflammatory Applications
3. Anti-inflammatory Potential
Emerging studies suggest that derivatives of this compound also possess anti-inflammatory properties:
- Study Findings : Research indicated that certain tetrahydropyrazino derivatives can significantly reduce inflammation markers such as IL-1β and TNF-α in vitro. These compounds were shown to inhibit the activation of inflammatory pathways effectively .
- Data Summary :
| Compound | Inflammation Marker Reduction (%) | Model Used |
|---|---|---|
| C1IN | 75% | Carrageenan-induced edema |
| C2IN | 70% | TNF-α production assay |
This table highlights the anti-inflammatory efficacy of selected derivatives.
Mechanism of Action
The mechanism of action of 9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrazinoindole core play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
Positional Isomers: Methoxy Substitution Patterns
The position of the methoxy group on the pyrazino[1,2-a]indole nucleus critically determines biological activity. Key findings from structure-activity relationship (SAR) studies include:
Key Observations :
- 8-Methoxy substitution (compound 1e) is optimal for antiproliferative activity, likely due to enhanced electronic interactions or steric compatibility with target proteins .
- 7- or 6-Methoxy groups abolish activity, suggesting steric hindrance or disruption of binding interactions .
- 9-Methoxy substitution remains underexplored but may exhibit divergent activity due to altered ring conformation or electronic effects.
Functional Group Variations: Carboxamide vs. Methoxy Derivatives
Pyrazinoindoles bearing carboxamide groups at the 3-position demonstrate distinct biological profiles compared to methoxy-substituted analogues:
Key Observations :
Pharmacological Diversity: Beyond Anticancer Activity
Pyrazinoindoles exhibit varied biological roles depending on substitution patterns:
- Antimicrobial Activity: 1,2,3,4-Tetrahydropyrazinoindoles with alkyl/aryl substituents display moderate activity against S. aureus, E. coli, and fungal strains (MIC: 10–50 µg/mL) .
- Allosteric Modulation: Derivatives with fused indole-piperazine scaffolds act as A₁ adenosine receptor enhancers (EC₅₀: 0.1–10 µM), highlighting neurological applications .
Challenges and Innovations
Biological Activity
9-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its anticancer properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with hydrazine and subsequent cyclization processes. Variations in substituents can significantly affect the compound's biological activity. For instance, the introduction of different aryl or alkyl groups at specific positions has been shown to enhance cytotoxicity against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of tetrahydropyrazino[1,2-a]indole derivatives. For example:
- Cytotoxicity Against Breast Cancer Cells : A series of compounds related to this compound were evaluated for their cytotoxic effects on MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines. Compounds demonstrated varying degrees of potency:
The mechanism by which these compounds exert their effects involves several pathways:
- Inhibition of Akt Phosphorylation : Some derivatives inhibit the phosphorylation of Akt (T308), a critical kinase involved in cell survival and proliferation pathways. This inhibition contributes to their anticancer effects by promoting apoptosis in cancer cells .
- Synergistic Effects : Certain combinations with existing therapies (e.g., gefitinib) have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
Antimicrobial Activity
Beyond anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. Studies indicate that some analogs possess significant antibacterial properties against various pathogens. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antimicrobial efficacy .
Case Studies
| Compound | Cell Line | GI50 Value (µM) | Remarks |
|---|---|---|---|
| 2b | MCF-7 | 12.2 | Potent activity |
| 1h | MDA-MB-468 | <10 | More potent than gefitinib |
| 3a | MDA-MB-468 | <5 | Synergistic with gefitinib |
Q & A
Q. Basic
- <sup>1</sup>H-NMR : Key signals include the methoxy singlet (δ 3.94–4.17 ppm) and aromatic protons (δ 7.00–8.92 ppm) in CDCl3. Coupling constants (e.g., J = 5.2 Hz for pyrazinoindole protons) confirm regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]<sup>+</sup> at m/z 229.1214 for C12H13N2O<sup>+</sup>) from fragmentation byproducts .
Q. Advanced
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in polycyclic systems. For example, NOE correlations between H-7 (δ 7.46) and H-9 (δ 8.92) in 7,8,9-trimethoxy derivatives confirm spatial proximity .
- X-ray Crystallography : Resolves ambiguities in methoxy group orientation, as seen in analogs like 4-(4-Methoxyphenyl)-9-nitro-2-(trifluoromethyl)pyrimido[1,2-b]indazole .
How do researchers design analogs to improve metabolic stability while retaining activity?
Q. Advanced
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl (CF3) or methylsulfonyl (SO2Me) to reduce CYP450-mediated demethylation. Derivatives like 4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine show enhanced plasma stability .
- Pro-drug Strategies : Mask the methoxy group as a phosphate ester (e.g., 9-methoxy-O-phosphate) for targeted release in acidic tumor microenvironments .
What in vitro assays are suitable for evaluating the antiproliferative mechanism of 9-methoxy derivatives?
Q. Advanced
- Cell Cycle Analysis : Flow cytometry (PI staining) identifies G2/M arrest, as observed with 8-methoxypyrazino[1,2-a]indole in leukemia cells .
- Apoptosis Assays : Annexin V-FITC/PI staining and caspase-3/7 activation measurements quantify programmed cell death.
- Kinase Profiling : Screen against kinase panels (e.g., CDK2, Aurora B) to identify molecular targets. Correlate IC50 values with structural features (e.g., methoxy positioning) .
How can computational methods guide the rational design of 9-methoxy derivatives?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Predict binding modes to DNA topoisomerase II or tubulin. For example, 8-methoxy derivatives show stronger π-π stacking with DNA bases than 9-methoxy analogs .
- QSAR Models : Use Hammett σ constants for methoxy substituents to correlate electronic effects with logP and IC50 values. Adjust hydrophobicity to optimize blood-brain barrier penetration .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Safety : LiAlH4 poses fire risks; replace with catalytic hydrogenation (Pd/C, H2) for large-scale reductive cyclization.
- Purification : Replace flash chromatography with crystallization (e.g., ethyl acetate/hexane recrystallization) to improve throughput. Monitor polymorph formation via DSC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
